molecular formula C12H19N3O4 B1215856 Cytidine, 2'-deoxy-N,N,5-trimethyl- CAS No. 25406-45-5

Cytidine, 2'-deoxy-N,N,5-trimethyl-

Cat. No. B1215856
CAS RN: 25406-45-5
M. Wt: 269.3 g/mol
InChI Key: XFVZGRVQZIWASI-IVZWLZJFSA-N
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Description

“Cytidine, 2’-deoxy-N,N,5-trimethyl-” is a nucleoside analog that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is a synthetic compound that mimics the structure of natural nucleosides and has been extensively studied for its biological activity and chemical properties1.



Synthesis Analysis

The synthesis of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” is not explicitly mentioned in the search results. However, it is known that 2’-Deoxycytidine (deoxyC) is one of the deoxynucleosides which after phosphorylation to dCTP is used to synthesis DNA via various DNA polymerases or reverse transcriptases2.



Molecular Structure Analysis

The molecular structure of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” is not explicitly mentioned in the search results. However, it is known to mimic the structure of natural nucleosides1.



Chemical Reactions Analysis

The specific chemical reactions involving “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is known to be a nucleoside analog, suggesting it may participate in reactions similar to those of natural nucleosides1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is known to be a synthetic compound that mimics the structure of natural nucleosides1.


Safety And Hazards

The safety and hazards of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound4.


Future Directions

The future directions of “Cytidine, 2’-deoxy-N,N,5-trimethyl-” are not explicitly mentioned in the search results. However, it has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1, suggesting that further research and development in this area may be forthcoming.


properties

IUPAC Name

4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)14(2)3)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1-3H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVZGRVQZIWASI-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N(C)C)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N(C)C)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948256
Record name 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine, 2'-deoxy-N,N,5-trimethyl-

CAS RN

25406-45-5
Record name 2′-Deoxy-N,N,5-trimethylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25406-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylaminothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025406455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-(dimethylamino)-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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